XLogP3-AA Lipophilicity: CAS 2034479-38-2 vs. 5-Methylisoxazole Analog (CAS 2034481-36-0)
The target compound (CAS 2034479-38-2) has a computed XLogP3-AA of 0.9, compared to 1.3 for its 5-methylisoxazole analog (CAS 2034481-36-0), representing a 0.4 log unit difference (approximately 30% lower lipophilicity). This difference arises from the absence of the methyl substituent on the isoxazole ring, rendering CAS 2034479-38-2 more hydrophilic and potentially altering its membrane partitioning and solubility profile [1] . XLogP3-AA is a consensus model trained on experimental logP data; a difference of ≥0.3 units is considered significant for predicting differential absorption and distribution behavior [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 2-methoxy-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine (CAS 2034481-36-0); XLogP3-AA = 1.3 (vendor-reported computed value from PubChem-derived models) |
| Quantified Difference | ΔXLogP = -0.4 (target more hydrophilic by ~30%) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1] |
Why This Matters
Lower lipophilicity of CAS 2034479-38-2 may confer superior aqueous solubility and reduced nonspecific protein binding relative to the methylated analog, a key consideration when selecting compounds for in vitro screening in aqueous buffer systems.
- [1] PubChem. Compound Summary for CID 91628166: Computed Properties section (XLogP3-AA). National Center for Biotechnology Information. Accessed 2026-04-29. View Source
